

Application Notes: Using Lactacystin to Study Protein Degradation Pathways

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Compound of Interest

Compound Name: *Lactacystin*

Cat. No.: *B1674225*

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Introduction

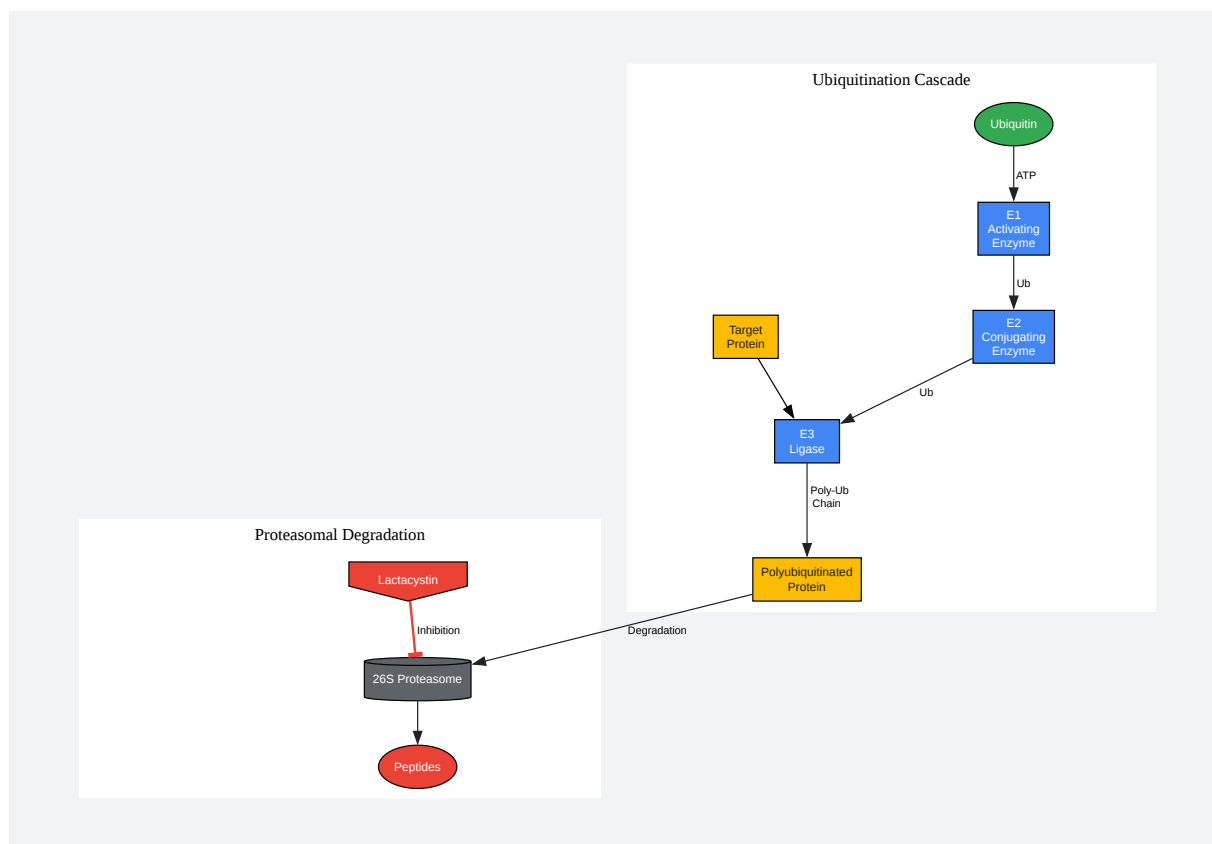
Lactacystin is a potent and highly specific inhibitor of the 26S proteasome, making it an invaluable tool for studying the ubiquitin-proteasome system (UPS).[1][2] Originally isolated from *Streptomyces lactacystinaeus*, it was found to induce neurite outgrowth in neuroblastoma cells.[3][4] Subsequent research revealed its primary mechanism of action: the irreversible inhibition of the proteasome.[3][4][5] In aqueous solutions, **Lactacystin** converts to its active form, clasto-**Lactacystin** β -lactone, which covalently binds to the N-terminal threonine residue of catalytic β -subunits within the 20S proteasome core.[3][5][6][7] This specific and irreversible binding blocks the chymotrypsin-like, trypsin-like, and post-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome, leading to the accumulation of ubiquitinated proteins.[1][8][9]

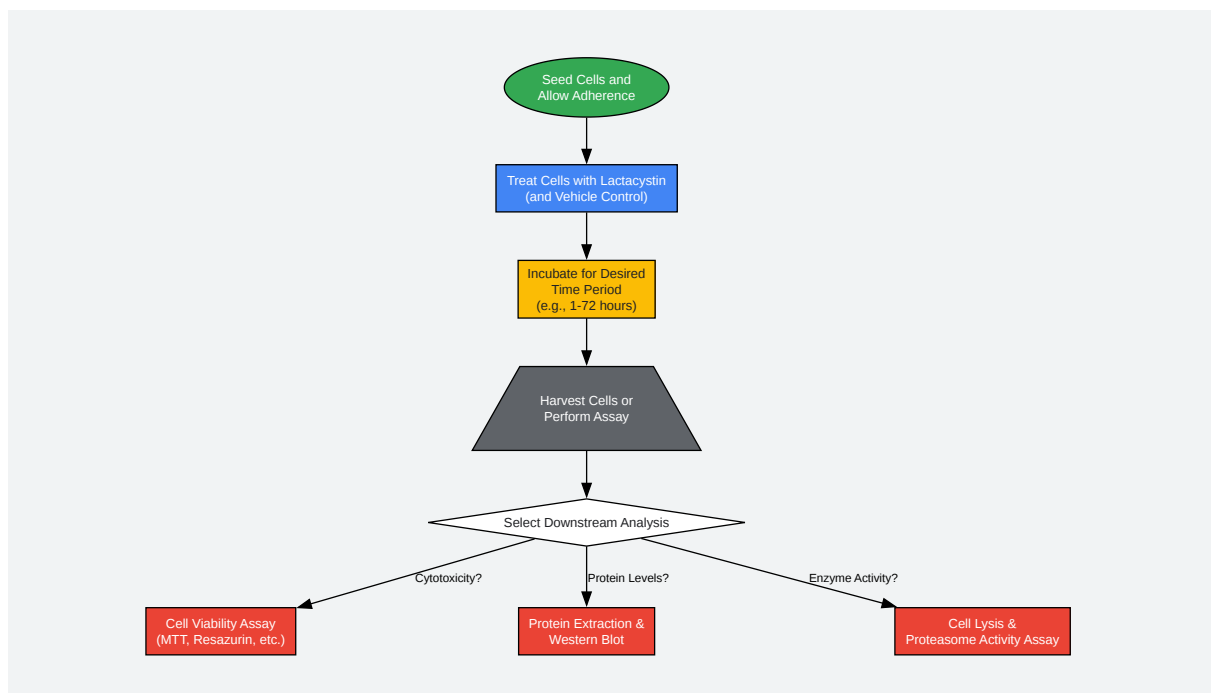
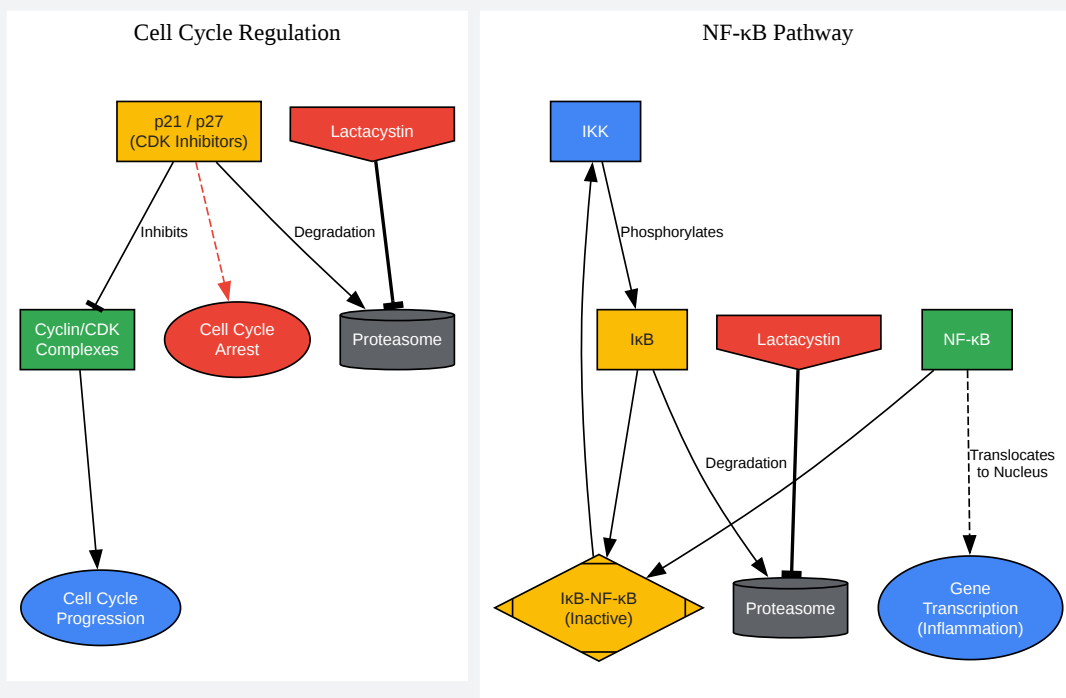
Unlike many other proteasome inhibitors, such as peptide aldehydes, **Lactacystin** is highly selective for the proteasome and does not significantly inhibit other proteases like lysosomal enzymes, making it ideal for specifically interrogating the UPS.[3][10] Its use has been instrumental in elucidating the role of the proteasome in numerous cellular processes, including cell cycle regulation, apoptosis, signal transduction, and antigen presentation.[4][7][11]

Mechanism of Action: The Ubiquitin-Proteasome System

The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating the levels of most intracellular proteins. Proteins destined for degradation are first tagged with a polyubiquitin chain by a cascade of three enzymes (E1, E2, and E3). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex.

Lactacystin blocks the final step of this pathway. By inhibiting the catalytic core of the proteasome, it prevents the breakdown of tagged proteins, causing them to accumulate within the cell. This allows researchers to identify proteins that are substrates of the proteasome and to study the downstream consequences of their accumulation.





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